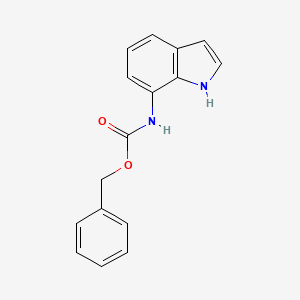

(1H-Indol-7-yl)-carbamic acid benzyl ester

Cat. No. B8354093

M. Wt: 266.29 g/mol

InChI Key: NHSHQNSOEFPNBH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07728150B2

Procedure details

Equip a 12-L reaction flask with a cooling bath, air driven stirring apparatus, addition funnel, and thermometer probe. Thoroughly purge the flask with nitrogen, charge 7-aminoindole (352 g, 2.663 moles), CH2Cl2 (5.30 L, 15 volumes) and 2N NaOH (1.76 L, 3.515 moles). After cooling the biphasic solution to less than 10° C., benzyl chloroformate (500 g, 2.929 moles) add dropwise at such a rate so as to maintain the temperature at less than 10° C. over one hour. Stir the reaction vigorously for 1 hour until complete by TLC. Separate the layers and extract the aqueous layer with CH2Cl2 (1.7 L). Combine the organic layers, wash with 2N NaOH (2×2 L), and dry over Na2SO4. After filtering off the drying agent, concentrate the filtrate in vacuo to a volume of ˜1.5 L resulting in thin dark mixture. Gradually exchange the solvent using heptane (˜4 L) to form a thick sand-like slurry and increase the bath temperature to 50-60° C. Concentrate to a volume of ˜1.5 L, filter while hot (50-60° C.), wash with warm (45° C.) heptane (1 L) and RT heptane (1 L), and dry to yield 683.5 g (96.7%) of the title compound as light purple solid. 1H-NMR(DMSO-d6, 300 MHz), δ 10.79 (br s, 1H), 9.42 (br s, 1H), 7.20-7.56 (m, 8H), 6.92 (t, 1H), 6.41 (dd, 1H), 5.18(s, 1H).

[Compound]

Name

12-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

96.7%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C(Cl)Cl.[OH-].[Na+].Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>CCCCCCC>[CH2:20]([O:19][C:17](=[O:18])[NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

12-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

352 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=CC=C2C=CNC12

|

|

Name

|

|

|

Quantity

|

5.3 L

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1.76 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

air driven stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Equip

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

apparatus, addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thoroughly purge the flask with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the biphasic solution to less than 10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature at less than 10° C. over one hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vigorously for 1 hour until complete by TLC

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous layer with CH2Cl2 (1.7 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

Combine the organic layers, wash with 2N NaOH (2×2 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering off the drying agent

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the filtrate in vacuo to a volume of ˜1.5 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in thin dark mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a thick sand-like slurry

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate to a volume of ˜1.5 L

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter while hot (50-60° C.)

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with warm (45° C.) heptane (1 L) and RT heptane (1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC(NC=1C=CC=C2C=CNC12)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 683.5 g | |

| YIELD: PERCENTYIELD | 96.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 96.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |